Cefteram Pivoxil is the pivalate ester prodrug of cefteram, a semi-synthetic, broad-spectrum, third-generation cephalosporin with antibacterial activity. After oral administration of cefteram pivoxil, the ester bond is cleaved, releasing active cefteram.
Cefteram pivoxil
CAS No.: 82547-81-7
Cat. No.: VC21344487
Molecular Formula: C22H27N9O7S2
Molecular Weight: 593.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 82547-81-7 |
---|---|
Molecular Formula | C22H27N9O7S2 |
Molecular Weight | 593.6 g/mol |
IUPAC Name | 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Standard InChI | InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13-/t14-,18-/m1/s1 |
Standard InChI Key | UIYAXIPXULMHAI-JLGRZTKVSA-N |
Isomeric SMILES | CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
SMILES | CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Canonical SMILES | CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | 125-128°C |
Chemical Structure and Properties
Cefteram pivoxil is chemically designated as 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate. This complex molecular structure contributes to its specific antimicrobial properties and pharmacokinetic characteristics.
Physical and Chemical Characteristics
Cefteram pivoxil exhibits the following fundamental properties:
Property | Characteristic |
---|---|
Molecular Formula | C₂₂H₂₇N₉O₇S₂ |
Molecular Weight | 593.6 g/mol |
CAS Number | 82547-81-7 |
Solubility | Freely soluble in methanol, ethanol, acetone, acetonitrile, and chloroform |
Chemical Classification | Pivaloyloxymethyl ester, member of cephams, oxime O-ether, tetrazole derivative, and 1,3-thiazole derivative |
The compound contains several functional groups that are characteristic of third-generation cephalosporins, including the β-lactam ring essential for antibacterial activity . The pivoxil moiety serves as an esterification component that enhances oral bioavailability by increasing lipophilicity .
Mechanism of Action
Antimicrobial Activity
Like other β-lactam antibiotics, cefteram pivoxil exerts its bactericidal effect by interfering with bacterial cell wall synthesis. The mechanism specifically involves inhibition of penicillin-binding proteins (PBPs), which are enzymes responsible for catalyzing the pentaglycine crosslink between alanine and lysine residues in the peptidoglycan layer of bacterial cell walls . This interference compromises cellular integrity, leading to osmotic instability, cell lysis, and bacterial death.
Antimicrobial Spectrum
Cefteram pivoxil demonstrates a broad spectrum of activity characteristic of third-generation cephalosporins:
-
Gram-negative bacteria: Particularly effective against organisms causing meningitis and gonorrhea
-
Enterobacteriaceae: Shows good activity against many members of this family
-
Respiratory pathogens: Active against common respiratory tract infectious agents
-
Gram-positive bacteria: Maintains some activity against certain gram-positive organisms, though typically less potent than against gram-negatives
Resistance Mechanisms
Pharmacokinetic Properties
Absorption and Bioavailability
Cefteram pivoxil functions as a prodrug that requires transformation to its active form, cefteram, following oral administration. This conversion primarily occurs via first-pass metabolism in the intestinal wall and liver.
Distribution and Metabolism
In pediatric pharmacokinetic studies, cefteram pivoxil demonstrated the following characteristics:
-
Peak serum concentrations: Reached at 3-4 hours after oral administration
-
Serum concentration range: 0.74-2.2 micrograms/ml following doses of 3-6 mg/kg
-
Elimination half-life: 0.77-3.62 hours
-
Urinary recovery: 9.6-23.0% over 8 hours post-administration
These parameters indicate moderate bioavailability and relatively rapid elimination, typical of most oral cephalosporins.
Clinical Efficacy
Respiratory Tract Infections
Cefteram pivoxil has demonstrated significant clinical efficacy in the treatment of various respiratory tract infections. In comparative clinical studies, cefteram pivoxil administered at 600 mg/day showed a clinical efficacy rate of 78.9% in patients with chronic respiratory tract infections .
Efficacy by Specific Conditions
The efficacy of cefteram pivoxil varies according to the specific respiratory condition being treated, as demonstrated in clinical trials:
Diagnosis | Number of Patients | Clinical Efficacy Rate (%) |
---|---|---|
Chronic bronchitis | 42 | 81.0 |
Bronchiectasis with infection | 19 | 73.7 |
These results indicate that cefteram pivoxil is particularly effective in treating chronic bronchitis, with slightly reduced efficacy in cases of bronchiectasis with infection .
Bacteriological Efficacy
In clinical studies, cefteram pivoxil showed a bacterial elimination rate of 65.9%, demonstrating good microbiological effectiveness against common respiratory pathogens . This rate of pathogen eradication supports its clinical application in respiratory infections where specific bacterial elimination is an important treatment goal.
Comparative Studies
Comparison with Cefcapene Pivoxil
A significant double-blind comparative study evaluated cefteram pivoxil (600 mg/day) against cefcapene pivoxil (450 mg/day) in 171 patients with chronic respiratory tract infections. The results demonstrated:
-
Clinical efficacy: 78.9% for cefteram pivoxil vs. 80.2% for cefcapene pivoxil (no significant difference)
-
Bacterial elimination: 65.9% for cefteram pivoxil vs. 60.5% for cefcapene pivoxil (no significant difference)
-
Side effects: 6.4% for cefteram pivoxil vs. 6.0% for cefcapene pivoxil
The study concluded that cefcapene pivoxil at 450 mg/day was as effective and well-tolerated as cefteram pivoxil at 600 mg/day in treating chronic respiratory tract infections, suggesting comparable clinical utility despite the lower daily dosage of cefcapene pivoxil.
Position Within the Cephalosporin Class
As a third-generation cephalosporin, cefteram pivoxil offers broader gram-negative coverage compared to first and second-generation agents. This positions it as an important oral treatment option for various community-acquired infections, particularly those affecting the respiratory tract. Its enhanced stability against β-lactamases provides advantages over earlier cephalosporin generations in certain clinical scenarios .
Pharmaceutical Formulations and Dosing
Available Formulations
Cefteram pivoxil is available in various pharmaceutical formulations designed to enhance patient compliance and optimize therapeutic outcomes:
Dosage Recommendations
Based on clinical studies, the following dosage regimens have been evaluated:
-
Pediatric patients: 3-6 mg/kg of granule formulation has been studied in pharmacokinetic assessments
Specific dosing should be tailored to the severity of infection, patient characteristics, and local prescribing guidelines.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume